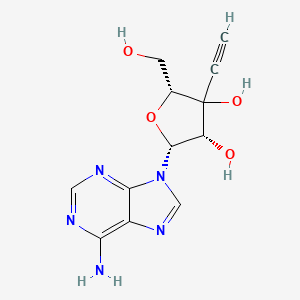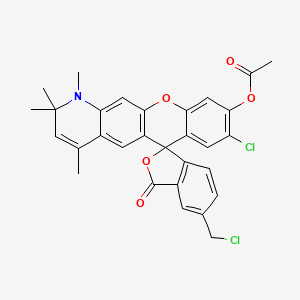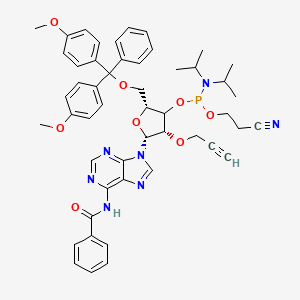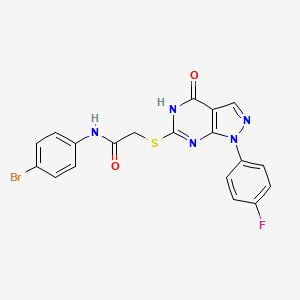![molecular formula C12H17N5O3 B12390519 (2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleosides It is characterized by a purine base attached to a ribose sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Ethylamino Group: The ethylamino group is introduced through an alkylation reaction using ethylamine.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The ethylamino group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Carboxylated nucleosides.
Reduction: Dihydropurine nucleosides.
Substitution: Alkyl or aryl substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: This compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of (2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the ethylamino group.
2’-Deoxyadenosine: Similar to adenosine but lacks the hydroxyl group at the 2’ position of the ribose.
Vidarabine: An antiviral nucleoside with a similar purine base but different sugar moiety.
Uniqueness
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent compared to its analogs.
Eigenschaften
Molekularformel |
C12H17N5O3 |
|---|---|
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
AKVOWIRRIYQYQX-IWSPIJDZSA-N |
Isomerische SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@H]([C@H](O3)CO)O |
Kanonische SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)




![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)




![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
